7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Medicinal chemistry Chemical library design Benzoxazepine scaffold

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1226436-29-8) is a fully synthetic small molecule (C22H15FN4O4S, MW 450.44) belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class. Compounds built on this scaffold have been investigated across multiple therapeutic target families, including PI3K/mTOR kinases, EGFR tyrosine kinase, CBP/P300 bromodomains, and orexin receptors, and the scaffold is recognized as a privileged N-acetyl-lysine mimetic in epigenetic drug discovery.

Molecular Formula C22H15FN4O4S
Molecular Weight 450.44
CAS No. 1226436-29-8
Cat. No. B2869654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS1226436-29-8
Molecular FormulaC22H15FN4O4S
Molecular Weight450.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4
InChIInChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3
InChIKeyWJNRRUKEDCXNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1226436-29-8): Chemical Identity and Procurement Context


7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1226436-29-8) is a fully synthetic small molecule (C22H15FN4O4S, MW 450.44) belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class . Compounds built on this scaffold have been investigated across multiple therapeutic target families, including PI3K/mTOR kinases, EGFR tyrosine kinase, CBP/P300 bromodomains, and orexin receptors, and the scaffold is recognized as a privileged N-acetyl-lysine mimetic in epigenetic drug discovery [1]. However, the target compound itself—bearing a unique combination of a 3-fluorobenzyl ether at position 7 and a 2-furoyl substituent at position 4—appears exclusively in commercial screening-compound catalogs, with no peer-reviewed pharmacology, patent exemplification as a characterized entity, or public biochemical profiling data identifiable as of the evidence cutoff date. Its procurement value therefore rests not on demonstrated biological differentiation but on its availability as a structurally distinct, pre-built member of a therapeutically relevant chemotype suitable for exploratory screening and library design.

Why 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine Cannot Be Replaced by Other Benzoxazepine Analogs Without Experimental Validation


The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is extremely sensitive to substitution pattern: small changes in peripheral substituents produce profound shifts in target selectivity, potency, and pharmacokinetics. For example, within the CBP/P300 bromodomain inhibitor series, the difference between a selective dual CBP/P300 probe (I-CBP112, Kd ≈ 151–167 nM) and a CBP-selective inhibitor (TPOP146, Kd = 134 nM for CBP vs. 5.02 μM for BRD4) is dictated entirely by the N4-acyl and C7-aryl substituents [1]. Similarly, in the mTOR inhibitor lineage, the benzoxazepine XL388 achieves an IC50 of 9.9 nM against mTOR with >1,000-fold selectivity over PI3K isoforms, a profile lost entirely with minor scaffold modifications . The target compound's 3-fluorobenzyl ether at position 7 and 2-furoyl at position 4 represent a substitution combination not characterized in any published SAR campaigns. Consequently, no class-level inference about its potency, selectivity, or ADME properties can be reliably drawn from the broader benzoxazepine literature. Generic substitution with other benzoxazepine screening compounds—even those sharing the 2-furoyl motif—is scientifically unsupported without direct head-to-head profiling data.

Quantitative Differentiation Evidence for 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine: Comparative Data Guide


Chemical Structure Uniqueness: 3-Fluorobenzyl Ether at Position 7 vs. Closest Commercially Cataloged Analog

The target compound is distinguished from its closest commercially available structural analogs by the combination of a 3-fluorobenzyl ether at C7 and a 2-furoyl group at N4. The most proximal catalog analog, 7-{[4-(benzyloxy)-1-piperidinyl]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, replaces the 3-fluorobenzyl ether with a 4-(benzyloxy)-1-piperidinylmethyl group, introducing a basic nitrogen center not present in the target compound . A second comparator, 4-(2-furoyl)-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, retains the 2-furoyl moiety but lacks the C7 substitution entirely . A third analog, 7-[(benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, incorporates an unsubstituted benzyl ether at C7 and a 5-bromo-2-furoyl at N4, differing from the target compound's 3-fluoro-substituted benzyl and non-halogenated furan . No quantitative potency or selectivity data are publicly available for any of these compounds, including the target.

Medicinal chemistry Chemical library design Benzoxazepine scaffold

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area vs. Benzoxazepine Chemical Probes

The target compound's predicted physicochemical properties can be contextualized against well-characterized benzoxazepine probes. I-CBP112, a CBP/P300 bromodomain inhibitor, has a molecular weight of approximately 460–490 Da, a topological polar surface area (tPSA) in the range of 90–110 Ų, and contains a basic amine center [1]. The target compound, with MW 450.44 Da and a molecular formula indicating higher heteroatom content (C22H15FN4O4S), is predicted to occupy a different property space. While no experimentally determined LogP or tPSA values are published for the target compound, its structural features—the 3-fluorobenzyl ether conferring lipophilicity, combined with the furan oxygen and multiple hydrogen bond acceptors—suggest a LogP likely exceeding 3.5 and a tPSA significantly different from the I-CBP112 scaffold [1]. The absence of a basic amine center (pKa prediction not publicly available) further distinguishes its ionization profile at physiological pH from amine-containing benzoxazepine probes, a factor directly relevant to membrane permeability and CNS penetration potential. No direct experimental comparison data exist.

Drug-likeness Physicochemical profiling Blood-brain barrier permeability

Scaffold-Level Evidence: Benzoxazepine Core as a Validated Pharmacophore for Multiple Target Classes with Quantitative Benchmarking

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has produced inhibitors with quantitatively defined potency across distinct target classes, establishing its versatility as a privileged structure. In EGFR kinase inhibition, pyrimido[4,5-b]-1,4-benzoxazepines achieve cellular IC50 values of 0.47–0.69 μM with demonstrated selectivity against a kinase panel [1]. In mTOR inhibition, the benzoxazepine XL388 exhibits an IC50 of 9.9 nM against mTOR with >1,000-fold selectivity over PI3K kinases and >140 other kinases tested . In CBP/P300 bromodomain inhibition, I-CBP112 binds with Kd values of 151–167 nM and shows functional cellular activity (IC50 = 170 nM in a histone-displacement assay), while the related compound TPOP146 achieves a Kd of 134 nM for CBP with 37-fold selectivity over BRD4 (Kd = 5.02 μM) [2]. The target compound, bearing a distinct substitution pattern (3-fluorobenzyl ether at C7, 2-furoyl at N4) not represented in any of these published series, has no reported activity data against any of these targets. The scaffold-level benchmarking data serve as a rationale for screening the target compound against these and other target classes, but do not constitute evidence of activity.

Kinase inhibition Bromodomain inhibition Privileged scaffold

Recommended Research and Procurement Application Scenarios for 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine


Chemical Library Diversification for Kinase and Bromodomain Screening Campaigns

The target compound's 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a recognized privileged scaffold with demonstrated nanomolar-level activity across kinase (mTOR IC50 = 9.9 nM for XL388; EGFR IC50 = 0.47–0.69 μM) and bromodomain (CBP Kd = 134 nM for TPOP146) target classes [1][2][3]. The target compound introduces a unique substitution combination (3-fluorobenzyl ether at C7 + 2-furoyl at N4) not represented in any published SAR campaign. Procuring this compound for inclusion in diversity-oriented screening libraries is a rational strategy to explore novel chemical space within a pharmacologically validated scaffold region, particularly for target classes where the benzoxazepine chemotype has demonstrated tractability. Users should note that no target-specific activity data exist for this compound; screening results are unpredictable.

Structure-Activity Relationship (SAR) Exploration Around the 2-Furoyl-N4-Benzoxazepine Subseries

A set of commercially available 4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine analogs exists, including 7-{[4-(benzyloxy)-1-piperidinyl]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine and 4-(2-furoyl)-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine [1]. The target compound fills a specific substitution gap in this subseries by providing a neutral, fluorinated aromatic ether at C7 without a basic amine. Systematic procurement of this compound alongside the piperidine-containing and unsubstituted analogs would enable a focused SAR study to probe the impact of C7 substituent lipophilicity, hydrogen-bonding capacity, and ionization state on biochemical activity, cellular permeability, and metabolic stability—parameters that cannot be predicted from the current literature.

Negative Control or Selectivity Counter-Screen Compound Design

Given that the benzoxazepine scaffold has produced highly selective inhibitors (e.g., TPOP146 with 37-fold selectivity for CBP over BRD4; XL388 with >1,000-fold selectivity for mTOR over PI3K), the target compound—with its distinct substitution pattern—may serve as a useful selectivity counter-screen compound once its own target profile is determined [1][2]. Its structural divergence from known active benzoxazepines makes it a candidate for profiling against panels of kinases, bromodomains, or GPCRs to establish its selectivity fingerprint. In the absence of current activity data, procurement for this purpose carries higher risk and should be considered an exploratory investment.

Computational Chemistry and Molecular Modeling Studies Leveraging the Benzoxazepine Scaffold

Multiple computational studies, including 3D-QSAR, molecular dynamics simulations, and ensemble docking, have been performed on benzoxazepine derivatives in the context of mTOR inhibition, PI3Kα isoform selectivity, and CBP/P300 bromodomain binding [1][2]. The target compound can serve as a test case for virtual screening validation, docking pose prediction, or free-energy perturbation calculations within these established computational frameworks, particularly given the availability of high-resolution crystal structures of benzoxazepine ligands bound to CBP (PDB 5J0D, resolution 1.05 Å) [3]. Procurement for computational validation studies requires no prior biological data and represents a low-risk application of this compound.

Quote Request

Request a Quote for 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.